molecular formula C15H23N3O2S B14928142 N~4~-(2-Adamantyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide

N~4~-(2-Adamantyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide

Katalognummer: B14928142
Molekulargewicht: 309.4 g/mol
InChI-Schlüssel: LFIXDOXROLMKDR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~4~-(2-Adamantyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide is a compound that belongs to the class of adamantane derivatives Adamantane derivatives are known for their unique structural properties, which include a rigid, cage-like structure that imparts high thermal and chemical stability

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N4-(2-Adamantyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide typically involves multiple steps. One common approach is the reaction of 2-adamantylamine with 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and minimize the use of hazardous reagents. Continuous flow chemistry and other advanced techniques could be employed to improve the efficiency and safety of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

N~4~-(2-Adamantyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantyl group can yield 2-adamantyl ketone, while reduction of the sulfonamide group can produce 2-adamantylamine .

Wissenschaftliche Forschungsanwendungen

N~4~-(2-Adamantyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N4-(2-Adamantyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The adamantyl group is known to enhance the compound’s ability to cross cell membranes, while the pyrazole and sulfonamide groups may interact with enzymes or receptors to exert their effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N~4~-(2-Adamantyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide is unique due to its combination of an adamantyl group with a pyrazole-sulfonamide moiety. This unique structure imparts specific chemical and biological properties that are not found in other adamantane derivatives .

Eigenschaften

Molekularformel

C15H23N3O2S

Molekulargewicht

309.4 g/mol

IUPAC-Name

N-(2-adamantyl)-1,3-dimethylpyrazole-4-sulfonamide

InChI

InChI=1S/C15H23N3O2S/c1-9-14(8-18(2)16-9)21(19,20)17-15-12-4-10-3-11(6-12)7-13(15)5-10/h8,10-13,15,17H,3-7H2,1-2H3

InChI-Schlüssel

LFIXDOXROLMKDR-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN(C=C1S(=O)(=O)NC2C3CC4CC(C3)CC2C4)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.